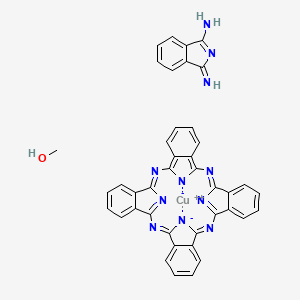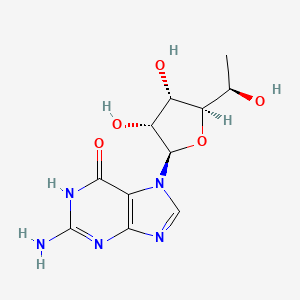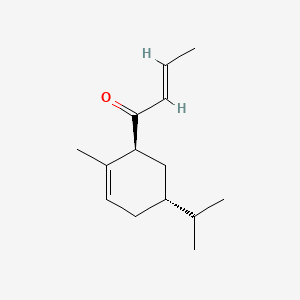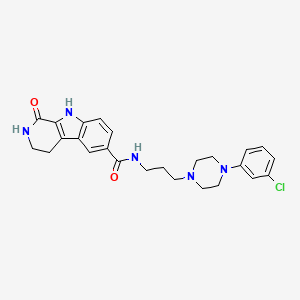
Carbonothioic dihydrazide, N''-((3-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with pyridine derivatives under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common reagents used in the synthesis include pyridine-2-carbaldehyde and 3-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may have interesting catalytic or electronic properties.
Biology and Medicine
In biology and medicine, Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymes. As a ligand, it may form stable complexes with metal ions, altering their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiosemicarbazide derivatives and pyridine-containing compounds. Examples include:
- Thiosemicarbazide
- Pyridine-2-carbaldehyde thiosemicarbazone
- 3-Aminopyridine derivatives
Uniqueness
What sets Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
127142-59-0 |
|---|---|
Fórmula molecular |
C14H15N7S2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-6-2-3-8-16-12)18-20-14(23)21-19-13(22)17-11-5-4-7-15-9-11/h2-9H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-10+ |
Clave InChI |
LUDRGCHHXPBJSJ-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC1=CN=CC=C1)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC1=CN=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


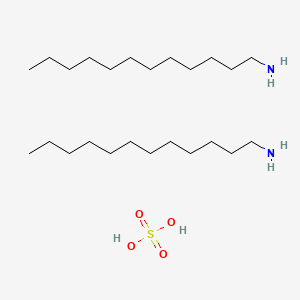

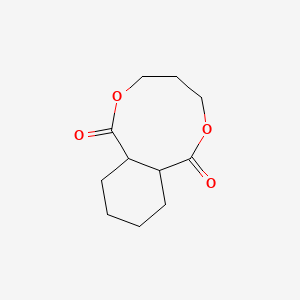
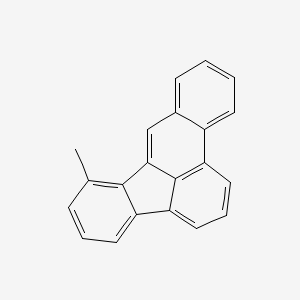
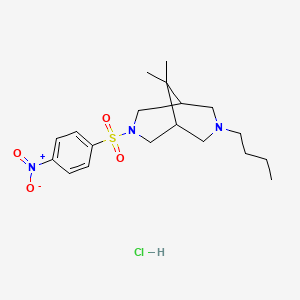
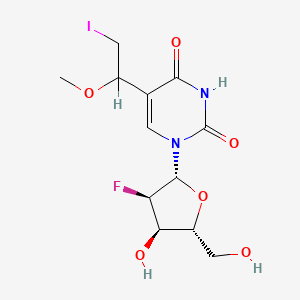
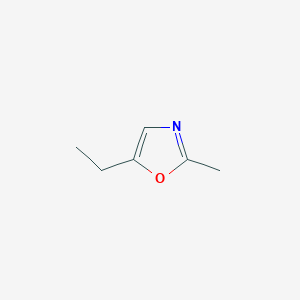
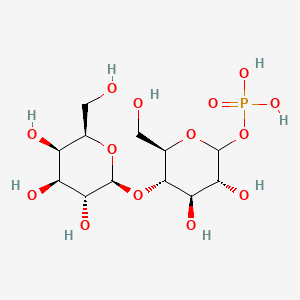
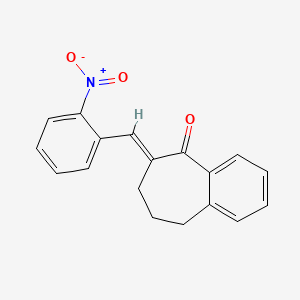
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
